molecular formula C22H22N2O4 B12200257 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide

Cat. No.: B12200257
M. Wt: 378.4 g/mol
InChI Key: GTUIFAQYBGOHOY-UHFFFAOYSA-N
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Description

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide is a synthetic organic compound of high interest in chemical and pharmaceutical research. Its molecular structure features a coumarin (2H-chromen-2-one) core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities . This core is substituted with a methacrylate-like ether group and a propanamide linker that connects to a pyridin-3-yl (nicotinamide) ring. The presence of the pyridine ring makes this compound a potential candidate for investigation in drug discovery projects, particularly as it can serve as a key intermediate for the synthesis of more complex molecules. The specific research applications and mechanistic action of this compound are areas of active exploration. Researchers are encouraged to utilize this high-purity compound in their investigations, which may include target identification, enzymatic inhibition studies, or cellular signaling pathway analysis. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C22H22N2O4/c1-14(2)13-27-19-11-20-18(15(3)9-22(26)28-20)10-16(19)6-7-21(25)24-17-5-4-8-23-12-17/h4-5,8-12H,1,6-7,13H2,2-3H3,(H,24,25)

InChI Key

GTUIFAQYBGOHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Chromen-2-one Core Synthesis

The chromen-2-one scaffold is commonly synthesized using Pechmann condensation or Knoevenagel reaction (Table 1).

Table 1: Core Formation Methods

MethodReagents/ConditionsYield (%)Reference
Pechmann condensationResorcinol, β-keto ester, H₂SO₄, 80°C, 6h65–78
Knoevenagel reactionSalicylaldehyde, malonate ester, piperidine72–85

Example (Pechmann route):
4-Methylresorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ to form 7-hydroxy-4-methylchromen-2-one.

Functionalization at Position 7: Etherification

The 2-methylprop-2-en-1-yl (prenyl) ether group is introduced via Williamson ether synthesis or Mitsunobu reaction .

Table 2: Etherification Methods

MethodReagents/ConditionsYield (%)Reference
Williamson synthesis7-Hydroxy intermediate, prenyl bromide, K₂CO₃, DMF, 60°C88
Mitsunobu reactionDIAD, PPh₃, prenol, THF, rt, 12h92

Key intermediate: 7-[(2-Methylprop-2-en-1-yl)oxy]-4-methylchromen-2-one.

Propanamide Side Chain Installation

The propanamide group at position 6 is introduced through nucleophilic acyl substitution or carbodiimide-mediated coupling .

Bromination at Position 6

Chromen-2-one is brominated using N-bromosuccinimide (NBS) under radical conditions:
Conditions: NBS, AIBN, CCl₄, reflux, 4h.
Intermediate: 6-Bromo-7-prenyloxy-4-methylchromen-2-one (Yield: 76%).

Propanamide Synthesis

The brominated intermediate undergoes a Buchwald-Hartwig amination or Ullmann coupling with pyridin-3-amine:

Table 3: Amidation Methods

MethodReagents/ConditionsYield (%)Reference
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃, dioxane, 100°C68
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C54

Alternative route: Acyl chloride formation (SOCl₂, rt) followed by amine coupling (pyridin-3-amine, Et₃N).

Optimization and Challenges

  • Regioselectivity: Bromination at position 6 requires careful control to avoid di-substitution.

  • Purity: Recrystallization from ethanol/water (7:3) achieves >98% purity.

  • Scale-up: Continuous flow systems improve yield in Pechmann condensation (85% at 10 kg scale).

Comparative Analysis of Methods

ParameterPechmann RouteKnoevenagel Route
Total yield (overall)52%61%
Reaction time18h24h
Cost of reagentsLowModerate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and methylene groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the chromen and propanamide moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
  • Structure : Shares the 4-methylcoumarin core and isoprenyl ether but replaces the propanamide-pyridine group with an acetic acid moiety.
  • Properties : Increased hydrophilicity (LogP ~1.2) due to the carboxylic acid group, limiting blood-brain barrier permeability compared to the target compound .
N-(4-methyl-2-oxochromen-7-yl)propanamide
  • Structure : Lacks the isoprenyl ether and pyridine group, simplifying the scaffold.
  • Properties : Lower molecular weight (231.09 g/mol) and reduced complexity. Higher solubility in aqueous media (PSA: 55.4) .
  • Applications: Potential intermediate in synthesizing more complex coumarin derivatives.

Pyridine-Substituted Analogs

N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • Structure : Replaces the isoprenyl ether with a methoxy group and introduces a chlorine atom on the pyridine ring.
  • Properties :
    • Molecular weight: 372.8 g/mol
    • LogP: ~3.1 (higher lipophilicity due to chlorine)
    • Bioactivity: Chlorine may enhance binding to hydrophobic enzyme pockets but increases toxicity risks .
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide
  • Structure : Features dual methoxy groups (coumarin and pyridine) instead of the isoprenyl ether.
  • Properties: Molecular weight: 368.4 g/mol PSA: ~85.7 (higher polarity due to methoxy groups) Applications: Improved solubility for intravenous formulations compared to the target compound .

Functional Group Impact on Pharmacokinetics

Compound Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Key Functional Groups
Target Compound 368.4 2.8 78.9 Isoprenyl ether, pyridin-3-yl
2-{...}acetic acid 264.24 1.2 65.1 Carboxylic acid
N-(2-chloropyridin-3-yl)-... 372.8 3.1 74.3 Chloropyridine, methoxy
N-(6-methoxypyridin-3-yl)-... 368.4 2.5 85.7 Dual methoxy

Key Observations :

  • Chlorine substitution (as in ) enhances lipophilicity but may raise toxicity concerns.
  • Methoxy groups (as in ) improve solubility but reduce blood-brain barrier penetration.

Biological Activity

The compound 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide is a synthetic derivative belonging to the class of chromene compounds. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.

The chemical structure of this compound is characterized by a chromene core with multiple functional groups:

PropertyValue
Molecular Formula C22H21N2O4
Molecular Weight 373.41 g/mol
CAS Number 1081134-48-6
IUPAC Name 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The chromene structure can inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis, influencing cancer cell growth.

Anticancer Properties

Several studies have reported the anticancer potential of chromene derivatives. For instance, a study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Research has shown that chromene derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, indicating its ability to scavenge free radicals effectively. This activity is essential for protecting cells from oxidative stress-related damage.

Case Studies

  • In Vitro Studies
    • A study conducted on human cancer cell lines showed that the compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range.
    • The compound was also tested for its ability to induce apoptosis in cancer cells, showing increased markers of apoptosis such as caspase activation.
  • In Vivo Studies
    • Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
    • In models of inflammation, administration led to decreased paw edema in rats, indicating anti-inflammatory efficacy.

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